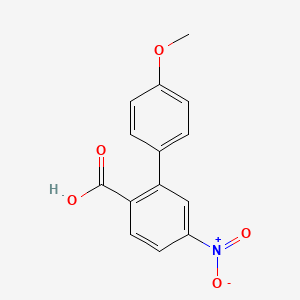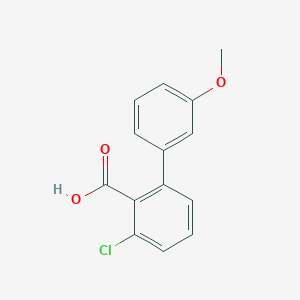
2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% (2-MNB) is a synthetic organic compound belonging to the class of nitrobenzoic acids. It is a white crystalline solid, soluble in polar organic solvents, and has a melting point of 158-160°C. 2-MNB is used in a variety of scientific research applications, including organic synthesis, chromatography, and biochemistry.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% is used in organic synthesis as a reagent for the synthesis of other organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals and other organic compounds. In addition, it is used in chromatography to separate and analyze compounds. In biochemistry, 2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% is used in enzyme assays, protein purification, and other biochemical techniques.
Mechanism of Action
2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% acts as a substrate for enzymes involved in the metabolism of drugs and other compounds. It can also act as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and preventing the enzyme from binding to its natural substrate.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% is known to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, leading to increased drug concentrations in the body. In addition, 2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% is a useful reagent for organic synthesis and biochemical research. It is relatively inexpensive and has a high degree of purity, making it ideal for use in laboratory experiments. However, 2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% is toxic and should be handled with caution. It is also sensitive to light and air, so it should be stored in a dark, airtight container.
Future Directions
Future research on 2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% could focus on its potential as a therapeutic agent. Studies could investigate its ability to inhibit the growth of cancer cells, as well as its potential to reduce inflammation and oxidative stress. In addition, further research could examine its potential as a substrate for enzymes involved in drug metabolism, and its ability to inhibit enzymes involved in drug metabolism. Finally, further research could explore its potential as a reagent for organic synthesis and chromatography.
Synthesis Methods
2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 4-methoxyphenol and nitric acid in aqueous solution. The reaction is conducted in the presence of acetic anhydride, which serves as a catalyst. The reaction produces a mixture of 2-(4-Methoxyphenyl)-4-nitrobenzoic acid, 95% and 4-nitro-2-methoxyphenol, which can be separated by column chromatography.
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)13-8-10(15(18)19)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGCECDEOWNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689183 |
Source


|
| Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-38-8 |
Source


|
| Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














